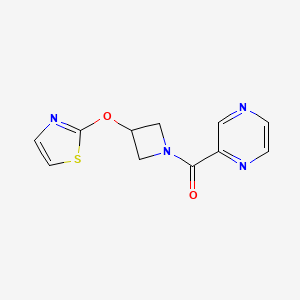

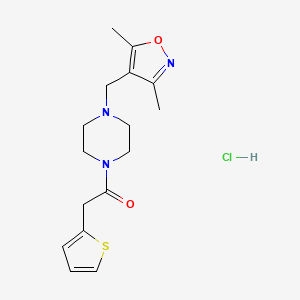

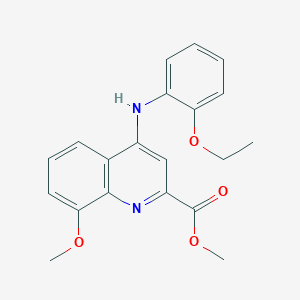

Pyrazin-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole, thiazolidinone, and azetidinone derivatives as described in the research involves starting with chalcones of 4-hydroxycoumarin. These initial compounds undergo further chemical reactions to yield the desired derivatives. The synthesis process is carefully designed to ensure the formation of the target compounds, which are then confirmed using spectral and analytical data. The research indicates that these compounds have been synthesized with the intention of exploring their antibacterial activity against various bacterial strains, suggesting a potential application in the development of new antimicrobial agents .

Another study outlines the synthesis of phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans. The process begins with salicylaldehyde and 2-hydroxy acetophenone reacting with chloroacetone to produce benzofurans. These intermediates are then treated with phenyl hydrazine to yield substituted pyrazoles. Further reactions with DMF/POCl3 lead to cyclization and the formation of the pyrazole derivatives. Additionally, the benzofurans are treated with aromatic amines to produce Schiffs bases, which upon reaction with chloroacetyl chloride in dioxane, yield azetidinones. The structures of these newly synthesized compounds are established through elemental analysis and spectral studies, and their antimicrobial activities have been evaluated, indicating their potential use in medical applications .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral and analytical data. This involves various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and possibly X-ray crystallography. These methods allow for the detailed characterization of the molecular framework and the identification of functional groups present in the compounds. The confirmation of the molecular structure is crucial for understanding the compound's potential interactions with biological targets, which is essential for their proposed use as antibacterial agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step processes that require precise conditions and reagents. For instance, the formation of azetidinone derivatives involves the creation of Schiffs bases followed by treatment with chloroacetyl chloride. Each step in the reaction sequence is designed to introduce specific functional groups or to induce cyclization, leading to the formation of the desired heterocyclic compounds. The reactions are monitored and the products are purified to ensure that the final compounds are obtained with high purity and yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are likely characterized as part of the research, although these details are not explicitly mentioned in the provided abstracts. These properties are important for determining the compounds' suitability for further development as pharmaceutical agents. For example, solubility can affect the compound's bioavailability, and stability is crucial for ensuring that the compound remains active over time. The chemical properties, including reactivity and the presence of specific functional groups, are also key factors that influence the compound's interactions with bacterial targets and its overall antimicrobial efficacy .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Landage, Thube, and Karale (2019) reports on the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, highlighting their antibacterial activities. These compounds, characterized by their structural diversity, demonstrate potential in the development of new antibacterial agents, showcasing the application of Pyrazin-2-yl derivatives in addressing microbial resistance (Landage, Thube, & Karale, 2019).

Anticancer and Antitumoral Activity

Research by Hafez, El-Gazzar, and Al-Hussain (2016) introduces novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showing promising in vitro antimicrobial and anticancer activities. This indicates the potential of Pyrazin-2-yl compounds in developing treatments targeting cancer cells, further emphasizing the role of these derivatives in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activities

Golea Lynda (2021) explores the synthesis, DFT, molecular docking analysis, and the antibacterial and antioxidant activities of tri-substituted pyrazoles. This study highlights the potential of Pyrazin-2-yl derivatives in creating compounds with moderate antioxidant activities, useful in combating oxidative stress and related diseases (Golea Lynda, 2021).

Green Chemistry and Catalysis

Taheri and Mohebat (2020) developed a one-pot synthesis method for pyrazolo[4′,3′:5,6]pyrano[2,3-c]phenazin-15-yl) methanone derivatives using Fe3O4@TiO2-SO3H as a recoverable magnetic catalyst under microwave irradiation. This innovative approach underscores the application of Pyrazin-2-yl derivatives in green chemistry, offering efficient, environmentally friendly synthesis methods (Taheri & Mohebat, 2020).

Photosynthetic Electron Transport Inhibition

A study by Vicentini et al. (2004) synthesizes pyrazole derivatives to evaluate their role as inhibitors of the photosynthetic electron transport chain. This application is crucial in developing herbicides that target specific processes within plant cells, offering a pathway to creating more selective and environmentally friendly agricultural chemicals (Vicentini et al., 2004).

properties

IUPAC Name |

pyrazin-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-10(9-5-12-1-2-13-9)15-6-8(7-15)17-11-14-3-4-18-11/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIOLWFXBUOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)

![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)

![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)